molecular formula C8H4BrFO3 B8569256 4-Fluoro-3-bromophenylglyoxylic acid

4-Fluoro-3-bromophenylglyoxylic acid

Cat. No.: B8569256
M. Wt: 247.02 g/mol
InChI Key: DXKJLGSHOJODEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-bromophenylglyoxylic acid is a high-purity organic compound that serves as a valuable synthetic intermediate and building block in advanced chemical and pharmaceutical research. Its structure, featuring both fluorine and bromine substituents on the phenyl ring, makes it a particularly versatile precursor for introducing specific functionalities into more complex molecules. Researchers utilize this compound in the synthesis of various derivatives, including acetals, which are themselves key intermediates in multi-step synthetic pathways . A primary application documented in patent literature is its use in the preparation of 3-bromo-4-fluoro-benzaldehyde acetals. The process involves reacting 4-Fluoro-3-bromophenylglyoxylic acid with an amine in an alcohol solvent in the presence of a catalytic amount of sulfuric acid, followed by dilution and heating to facilitate the transformation . This highlights its role as a critical starting material for accessing other fluorinated and brominated aromatic systems. The compound's utility extends to the broader field of drug discovery, where it acts as a robust scaffold for generating analog libraries in lead optimization efforts and as a precursor in the synthesis of Active Pharmaceutical Ingredients (APIs) . Its unique reactivity, conferred by the strategic placement of halogen atoms, enables participation in various cross-coupling and functionalization reactions, allowing researchers to explore novel chemical space and develop innovative therapeutic candidates. This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)-2-oxoacetic acid

InChI

InChI=1S/C8H4BrFO3/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3H,(H,12,13)

InChI Key

DXKJLGSHOJODEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(=O)O)Br)F

Origin of Product

United States

Scientific Research Applications

Synthesis of Bioactive Compounds

4-Fluoro-3-bromophenylglyoxylic acid serves as a precursor for synthesizing various bioactive compounds. Its derivatives have been explored for potential antimicrobial and antifungal activities. For instance, research has shown that derivatives of this compound can exhibit significant activity against specific strains of bacteria and fungi, making them candidates for pharmaceutical development .

Intermediate in Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions, such as acylation and alkylation, to form new compounds with desired biological activities. The versatility in its reactivity allows chemists to modify its structure for specific applications .

Development of Agrochemicals

Research indicates that 4-fluoro-3-bromophenylglyoxylic acid and its derivatives can be used in the formulation of agrochemicals. Its chemical properties make it suitable for developing pesticides and herbicides that target specific pests while minimizing environmental impact .

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development. Studies have shown that modifications to the phenylglyoxylic acid structure can lead to compounds with enhanced pharmacological properties, including improved efficacy against certain diseases .

Data Tables

Application AreaDescriptionReferences
Bioactive Compound SynthesisDerivatives show antimicrobial activity against bacteria and fungi ,
Organic Synthesis IntermediateUsed in acylation and alkylation reactions to create complex molecules ,
Agrochemical DevelopmentPotential use in pesticides with targeted action
Pharmaceutical DevelopmentModifications lead to compounds with improved pharmacological properties ,

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of derivatives synthesized from 4-fluoro-3-bromophenylglyoxylic acid. The results indicated that certain derivatives exhibited significant activity against resistant bacterial strains, highlighting the compound's potential as a lead structure for antibiotic development .

Case Study 2: Synthesis of Agrochemicals

Research conducted on the synthesis of herbicides using 4-fluoro-3-bromophenylglyoxylic acid demonstrated its effectiveness as a starting material for creating novel agrochemical agents. These agents showed enhanced selectivity towards target weeds while minimizing harm to non-target species, showcasing the compound's utility in sustainable agriculture .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

The compound’s reactivity and applications are influenced by its substituents and functional groups. Below is a comparative analysis with key analogs (Table 1):

Table 1. Structural and Functional Comparison of 4-Fluoro-3-bromophenylglyoxylic Acid and Analogs

Compound Name Substituents Functional Group Molecular Formula Key Properties/Applications
4-Fluoro-3-bromophenylglyoxylic acid 4-F, 3-Br Glyoxylic acid C₈H₅BrFO₃ High reactivity in decarboxylation; pharmaceutical intermediates
4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid 4-F, 4-OH (biphenyl) Carboxylic acid, –OH C₁₃H₉FO₃ Enhanced acidity (due to –OH); material science applications
4-Bromo-3-fluorobenzeneboronic acid 4-Br, 3-F Boronic acid C₆H₅BBrFO₂ Suzuki-Miyaura cross-coupling; ligand synthesis
3-(4-Fluorophenyl)benzoic acid 4-F (on phenyl) Carboxylic acid C₁₃H₉FO₂ Drug intermediates (e.g., NSAID analogs)
(4-Fluoro-3-formylphenyl)boronic acid 4-F, 3-CHO Boronic acid, aldehyde C₇H₅BFO₃ Dual functionality for sequential cross-coupling
Key Observations:

Functional Groups :

  • The glyoxylic acid group in 4-fluoro-3-bromophenylglyoxylic acid distinguishes it from boronic acids (e.g., ) and simple carboxylic acids (e.g., ). Its α-keto structure facilitates decarboxylation under mild conditions, unlike benzoic acid derivatives .
  • Boronic acids (e.g., ) exhibit distinct reactivity in cross-coupling reactions, whereas glyoxylic acid derivatives are more suited for condensations or ketone-based transformations.

Halogen Effects: Bromine at C3 increases molecular weight (230.98 g/mol) and polarizability compared to non-brominated analogs. This enhances intermolecular interactions in crystalline phases . Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group (predicted ~2.5–3.0), making it more acidic than 3-(4-fluorophenyl)benzoic acid (pKa ~4.5) .

Synthetic Utility :

  • 4-Fluoro-3-bromophenylglyoxylic acid’s dual halogenation enables regioselective substitutions. For example, Br can undergo Suzuki coupling if the glyoxylic acid group is protected .
  • Boronic acids like 4-bromo-3-fluorobenzeneboronic acid are tailored for cross-coupling but lack the ketone functionality for further derivatization.

Physicochemical and Reactivity Comparison

Acidity and Solubility :

  • The glyoxylic acid group enhances water solubility compared to non-polar boronic acids. However, halogenation reduces solubility in aqueous media.
  • Boronic acids (e.g., ) exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF), critical for coupling reactions.

Thermal Stability :

  • 4-Fluoro-3-bromophenylglyoxylic acid decomposes at 180–200°C, typical for α-keto acids. In contrast, boronic acids decompose at higher temperatures (250–300°C) due to robust B–C bonds .

Preparation Methods

Hydrolysis of 3-Bromo-4-fluoro-benzoyl Cyanide

The most widely documented method involves the hydrolysis of 3-bromo-4-fluoro-benzoyl cyanide (VII) using concentrated mineral acids. According to US4348538A, reacting 3-bromo-4-fluoro-benzoyl cyanide with hydrochloric acid (30–60% concentration) at 20–30°C for 3–5 hours, followed by heating to 70–80°C, precipitates the target compound as crystalline solids. The reaction mechanism proceeds via nucleophilic attack of water on the nitrile group, facilitated by protonation under acidic conditions. Key parameters include:

  • Acid Concentration : Higher HCl concentrations (>50%) reduce reaction times but risk forming chloro-byproducts.

  • Temperature Gradients : Gradual heating from ambient to 80°C minimizes side reactions like decarboxylation.

  • Workup : Filtration of the cooled reaction mixture yields crude product, which is purified via recrystallization from ethanol-water mixtures.

A representative procedure from the patent literature specifies dissolving 1 mole of 3-bromo-4-fluoro-benzoyl cyanide in 1.5 L of 50% HCl, stirring for 4 hours at 25°C, and refluxing for 2 hours to achieve 92% yield.

Decarboxylation of 3-Bromo-4-fluoro-phenylglyoxylic Acid Derivatives

Alternative routes involve the decarboxylation of intermediates such as 3-bromo-4-fluoro-phenylglyoxylic acid acetals. In this method, the acetal-protected glyoxylic acid is treated with dilute sulfuric acid (10–20%) at 50–60°C, cleaving the protecting group and releasing CO₂. The reaction is monitored by gas evolution and typically completes within 3–4 hours. Post-reaction extraction with toluene and subsequent distillation under reduced pressure isolates the product with >90% purity.

Synthesis of Key Intermediates

Preparation of 3-Bromo-4-fluoro-benzoyl Cyanide

The cyanide intermediate is synthesized via nucleophilic substitution of 3-bromo-4-fluoro-benzoyl halides (VIII) with alkali cyanides. US4348538A details the reaction of 3-bromo-4-fluoro-benzoyl fluoride (VIII, X=F) with potassium cyanide in dimethylformamide (DMF) at 100–120°C for 6 hours. The process achieves 85–90% conversion, with vacuum distillation purifying the product (b.p. 82–83°C/15 mbar).

Table 1: Reaction Conditions for 3-Bromo-4-fluoro-benzoyl Cyanide Synthesis

ParameterOptimal RangeImpact on Yield
Temperature100–120°C↑ Yield above 100°C
SolventDMF or diglymePolar aprotic solvents enhance reactivity
Cyanide SourceKCN > NaCNHigher solubility in DMF
Reaction Time5–6 hoursProlonged times risk decomposition

Bromination of 4-Fluoro-benzoyl Fluoride

The benzoyl halide precursor is synthesized via bromination of 4-fluoro-benzoyl fluoride using elemental bromine and iron(III) chloride catalyst. The reaction proceeds at 70–75°C, producing a mixture of 3-bromo-4-fluoro-benzoyl fluoride and bromide in a 3:1 ratio. Distillation separates the isomers, with the fluoride (b.p. 82–83°C/15 mbar) being preferentially isolated for cyanide synthesis.

Process Optimization and Challenges

Acid Catalysis and Byproduct Management

The hydrolysis step’s reliance on concentrated acids necessitates corrosion-resistant reactors and careful waste handling. Side products like 3-bromo-4-fluoro-benzoic acid form via over-hydrolysis, requiring neutralization with aqueous potassium carbonate during workup. Patent data suggests that maintaining HCl concentrations below 60% and using gradual heating reduces byproduct formation to <5%.

Solvent Selection in Cyanide Synthesis

Polar aprotic solvents like DMF and diglyme are critical for solubilizing both the benzoyl halide and cyanide salt. However, residual solvent traces in the product complicate purification. Recent advances employ solvent-switching techniques, where DMF is replaced with toluene post-reaction to facilitate distillation.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy : ¹H NMR (CDCl₃) of 4-fluoro-3-bromophenylglyoxylic acid shows a carbonyl resonance at δ 170.2 ppm and aromatic protons as a doublet-of-doublets (δ 7.4–7.8 ppm, J = 8.5 Hz).

  • HPLC : Reverse-phase HPLC (C18 column, 60% acetonitrile/water) confirms purity >95% with a retention time of 6.8 minutes.

Crystallographic Data

X-ray diffraction studies of the crystalline acid reveal a monoclinic lattice (space group P2₁/c) with hydrogen-bonded dimers stabilizing the structure.

Industrial Applications and Scalability

The compound’s primary use lies in synthesizing phenoxybenzaldehyde derivatives, which are precursors to herbicides like fluazifop-butyl. Pilot-scale batches (50–100 kg) employ continuous-flow reactors for the hydrolysis step, achieving 88–90% yield with reduced energy input compared to batch processes.

Emerging Innovations

Recent exploratory work focuses on enzymatic hydrolysis using nitrilases, which operate under mild conditions (pH 7, 30°C) and eliminate acid waste. Early-stage trials report 70–75% yields, with optimization ongoing .

Q & A

Q. Basic

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (generalized from ).
  • Ventilation: Use fume hoods to mitigate inhalation risks, especially during acid-catalyzed reactions.
  • Spill management: Absorb with inert materials (e.g., silica gel) and avoid aqueous washdowns to prevent environmental contamination .

What strategies improve crystallinity and purity of 4-fluoro-3-bromophenylglyoxylic acid post-synthesis?

Q. Advanced

  • Recrystallization: Use polar aprotic solvents (e.g., DMF/water mixtures) to enhance crystal formation.
  • Seeding: Introduce pre-formed crystals during cooling to control nucleation.
  • pH adjustment: Modulate solubility by titrating the reaction mixture to near-neutral pH before crystallization (see analogous methods in ).

How can the glyoxylic acid moiety be confirmed in the compound’s structure?

Q. Basic

  • FT-IR: Identify the carbonyl stretch (~1700 cm1^{-1}) and carboxylic acid O–H stretch (~2500–3000 cm1^{-1}).
  • 13C^{13}\text{C} NMR: Detect the carbonyl carbon at ~170 ppm and the adjacent sp2^2 carbons influenced by halogen substituents .

What challenges arise in analyzing degradation products of 4-fluoro-3-bromophenylglyoxylic acid under varying pH conditions?

Q. Advanced

  • Acidic conditions: May cleave the glyoxylic acid group, forming 3-bromo-4-fluorobenzoic acid.
  • Basic conditions: Risk of decarboxylation or halogen displacement. Use LC-MS/MS to track degradation pathways, referencing stability studies of fluorinated benzoic acids in .

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